molecular formula C7H12N4 B1455528 4-(3H-[1,2,3]Triazol-4-YL)piperidine CAS No. 1251017-50-1

4-(3H-[1,2,3]Triazol-4-YL)piperidine

Cat. No.: B1455528
CAS No.: 1251017-50-1
M. Wt: 152.2 g/mol
InChI Key: LGIWBPLJDKOQSX-UHFFFAOYSA-N
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Description

4-(3H-[1,2,3]Triazol-4-YL)piperidine is a useful research compound. Its molecular formula is C7H12N4 and its molecular weight is 152.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 4-(3H-[1,2,3]Triazol-4-YL)piperidine are neuroprotective and anti-neuroinflammatory agents . These targets play a crucial role in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Mode of Action

This compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The affected biochemical pathways include the ER stress pathway, apoptosis, and the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory properties, which are beneficial in the treatment of neurodegenerative diseases .

Result of Action

The result of the action of this compound is the significant anti-neuroinflammatory properties and promising neuroprotective activity . This is achieved through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells, and reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The action environment of this compound is primarily within the human body, specifically within microglia and neuronal cells . Environmental factors that could influence the compound’s action, efficacy, and stability include the physiological conditions within the body, such as pH, temperature, and the presence of other molecules.

Biochemical Analysis

Biochemical Properties

4-(3H-[1,2,3]Triazol-4-YL)piperidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as topoisomerase IV and various proteases. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. For instance, studies have shown that this compound can inhibit the catalytic activity of topoisomerase IV, which is essential for DNA replication and cell division . Additionally, this compound has been found to interact with proteins involved in signal transduction pathways, potentially modulating their activity and influencing downstream cellular responses.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential . Furthermore, this compound has been found to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding to the active sites of enzymes, thereby inhibiting their catalytic activity. For example, the compound has been shown to bind to the active site of topoisomerase IV, preventing the enzyme from cleaving and rejoining DNA strands . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been subjects of investigation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to the breakdown of the compound, resulting in reduced efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in the context of cancer cell lines, where it continues to induce apoptosis and inhibit cell proliferation over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert minimal toxic effects while effectively inhibiting tumor growth in cancer models . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects have also been observed, with significant therapeutic benefits achieved at specific dosage ranges.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound can be actively transported into cells via membrane transporters, such as the organic cation transporter family . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, this compound can interact with various cytoplasmic proteins, influencing cellular processes such as signal transduction and metabolism. In the nucleus, the compound can bind to DNA and transcription factors, modulating gene expression and influencing cellular responses. Post-translational modifications, such as phosphorylation, can also affect the subcellular localization of this compound, directing it to specific compartments or organelles.

Properties

IUPAC Name

4-(2H-triazol-4-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-3-8-4-2-6(1)7-5-9-11-10-7/h5-6,8H,1-4H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIWBPLJDKOQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501283226
Record name Piperidine, 4-(1H-1,2,3-triazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251017-50-1
Record name Piperidine, 4-(1H-1,2,3-triazol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251017-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 4-(1H-1,2,3-triazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3H-[1,2,3]Triazol-4-YL)piperidine
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